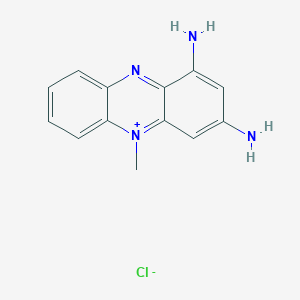

1,3-Diamino-5-methylphenazinium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diamino-5-methylphenazinium chloride is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its vibrant color and is used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,3-Diamino-5-methylphenazinium chloride can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the use of oxidizing agents such as ferric chloride or potassium permanganate under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3-Diamino-5-methylphenazinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different phenazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium dichromate.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is often used as a reducing agent.

Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted phenazines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenazine derivatives, while substitution reactions can produce a range of substituted phenazines.

Wissenschaftliche Forschungsanwendungen

1,3-Diamino-5-methylphenazinium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which have applications in dye chemistry and materials science.

Biology: This compound is used in biological assays and staining techniques due to its vibrant color.

Industry: It is used as an antistatic agent and emulsifying agent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,3-Diamino-5-methylphenazinium chloride involves its interaction with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and interferes with cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular respiration and DNA replication . The pathways involved in its action are primarily related to oxidative stress and inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

1,3-Diamino-5-methylphenazinium chloride can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

Pyocyanin: A blue pigment with antibiotic activity produced by Pseudomonas aeruginosa.

Clofazimine: An antituberculosis agent with a phenazine core structure.

What sets this compound apart is its unique combination of amino and methyl groups, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

1,3-Diamino-5-methylphenazinium chloride (DMPC) is an organic compound with a phenazine backbone, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12ClN3

- Molecular Weight : 215.67 g/mol

- Structure : Contains two amino groups and a methyl substituent on the phenazine ring, enhancing its reactivity and biological activity.

The biological activity of DMPC is attributed to its interactions with various biological macromolecules. Preliminary studies suggest that it may interact with DNA and proteins, potentially leading to alterations in biochemical pathways. This interaction is crucial for understanding its therapeutic potential in medicinal chemistry.

Antimicrobial Activity

One of the most significant areas of research regarding DMPC is its antimicrobial properties. Studies have indicated that DMPC exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Research Findings

Several studies have investigated the biological activities of DMPC, yielding promising results:

- Antimicrobial Efficacy : In vitro tests demonstrated that DMPC effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, indicating selective potency.

- DNA Interaction Studies : Interaction studies revealed that DMPC could intercalate into DNA strands, potentially leading to mutagenic effects or apoptosis in cancer cells.

- Enzyme Inhibition : DMPC has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in cancer treatment.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial effects of DMPC included various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

This study highlights DMPC's potential as an antimicrobial agent with varying efficacy against different pathogens.

Case Study 2: DNA Interaction

Another investigation focused on the interaction between DMPC and plasmid DNA using gel electrophoresis. The results indicated that DMPC could effectively intercalate within the DNA structure, causing a dose-dependent increase in DNA mobility shift, suggesting potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DMPC, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| o-Phenylenediamine | Aromatic diamine with two amino groups | Precursor for heterocyclic compounds |

| p-Phenylenediamine | Isomeric diamine with para substitution | Used in dye manufacturing |

| 2,4-Diamino-1,3,5-triazine | Triazine ring with two amino groups | Known for herbicidal properties |

| This compound | Phenazine structure with amino substitutions | Enhanced biological activity |

DMPC's distinct structure allows for unique interactions that may enhance its biological activity compared to simpler diamines.

Eigenschaften

CAS-Nummer |

1084-43-1 |

|---|---|

Molekularformel |

C13H13ClN4 |

Molekulargewicht |

260.72 g/mol |

IUPAC-Name |

5-methylphenazin-5-ium-1,3-diamine;chloride |

InChI |

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |

InChI-Schlüssel |

ULNMZMBBJRBGLM-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

Kanonische SMILES |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

Key on ui other cas no. |

1084-43-1 |

Synonyme |

1,3-diamino-5-methylphenazinium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.